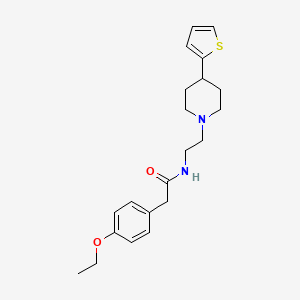

![molecular formula C4H6ClF2N3O B2927487 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1909325-73-0](/img/structure/B2927487.png)

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound . It’s part of a broader field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of this compound is likely related to difluoromethylation processes based on X–CF 2 H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound are likely related to difluoromethylation processes . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp 3 )–CF 2 H bonds .Scientific Research Applications

Synthesis and Characterization

- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, related to the chemical , was synthesized through a polyphosphoric acid condensation route. This process involved reacting p-Toluic hydrazide and glycine, with the resulting compound characterized using FT-IR, DSC, NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

Pharmacological Research

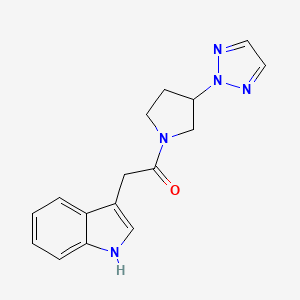

- In pharmacological research, a study explored the role of the 5-HT(2C) receptor in controlling ingestive behavior in mice. This study used various compounds, including the 5-HT(2C) receptor agonist (S)-2-(6-chloro-5-fluoro-indol-l-yl)-l-methylethylamine hydrochloride, showing its potential in reducing food intake (Hewitt, Lee, Dourish, & Clifton, 2002).

Anticancer Potential

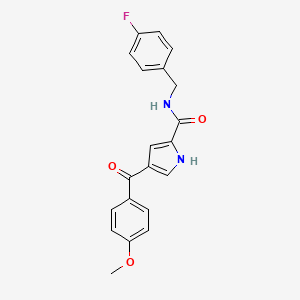

- A study on the synthesis of novel cytotoxic agents, specifically N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, revealed their potential in combating cancer. These compounds displayed significant cytotoxic activity against various cancer cell lines, suggesting their promise as anticancer agents (Ramazani et al., 2014).

Anticoagulant Agents

- Another research synthesized 1,3,4-oxadiazole derivatives as potential anticoagulant agents. These compounds showed significant effects in increasing prothrombin time and clotting time, indicating their potential in anticoagulant therapy (Iyer et al., 2016).

Neuroprotective Properties

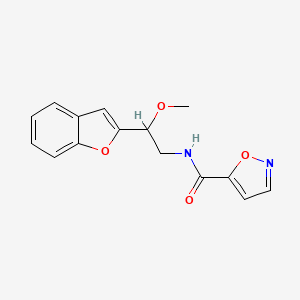

- Research into oxadiazolylindazole sodium channel modulators identified compounds like (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine as neuroprotective agents. These compounds were found to be effective in blocking sodium channels, which could be beneficial in neurological conditions (Clutterbuck et al., 2009).

Antibacterial Applications

- A study on the synthesis and antimicrobial evaluation of 1,3,4-Oxadiazole compounds demonstrated their effectiveness against various bacterial strains. This highlights the potential use of these compounds in developing new antibacterial agents (Kapadiya et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The primary target of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in both oncological and non-oncological diseases . It is known to regulate a range of proteins, most notably cortactin, the Alzheimer-related tau, and the chaperone Hsp90 .

Mode of Action

This compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6 . Biochemical data confirm that it is a tight-binding HDAC6 inhibitor capable of inhibiting HDAC6 via a two-step slow-binding mechanism . The compound attacks the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety followed by a subsequent ring opening of the oxadiazole, yielding deprotonated difluoroacetylhydrazide as the active species .

Biochemical Pathways

The compound affects the biochemical pathways regulated by HDAC6. HDAC6 is involved in cellular protein degradation through enabling aggresome formation . It is a prominent target for synergistic drug combination approaches with proteasome inhibitors .

Pharmacokinetics

The compound’s strong anionic zinc coordination and the binding of the difluoromethyl moiety in the p571 pocket result in an essentially irreversible inhibition of hdac6 , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of HDAC6, which can have therapeutic implications in various diseases. For instance, HDAC6 regulation has been investigated as a promising treatment option for non-oncological conditions, such as neurodegenerative diseases, several rare disorders like Rett syndrome and Charcot-Marie-Tooth disease, autoimmune diseases, and other chronic conditions including idiopathic pulmonary fibrosis and inflammasome-mediated disorders .

Action Environment

The compound’s mechanism of action suggests that it could be influenced by the presence of zinc and water in the cellular environment .

properties

IUPAC Name |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)10-9-4;/h3H,1,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVBNCPMZLJCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909325-73-0 |

Source

|

| Record name | [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2927412.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)